molecular formula C11H12F2O2S B14045032 1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14045032
M. Wt: 246.28 g/mol
InChI Key: SKAVPMSSIJUIKG-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is an organic compound that features a difluoromethoxy group and a methylthio group attached to a phenyl ring, with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzene and 2-(methylthio)acetophenone.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under anhydrous conditions using inert atmospheres (e.g., nitrogen or argon) to prevent moisture-sensitive reactions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and methylthio groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxy-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    1-(4-(Trifluoromethoxy)-2-(methylthio)phenyl)propan-2-one: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

1-(4-(Difluoromethoxy)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of the difluoromethoxy group, which can impart distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H12F2O2S

Molecular Weight

246.28 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12F2O2S/c1-7(14)5-8-3-4-9(15-11(12)13)6-10(8)16-2/h3-4,6,11H,5H2,1-2H3

InChI Key

SKAVPMSSIJUIKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)OC(F)F)SC

Origin of Product

United States

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